Cyclopropyl-thiazol-5-ylmethyl-amine
Description
Properties
IUPAC Name |
N-(1,3-thiazol-5-ylmethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-2-6(1)9-4-7-3-8-5-10-7/h3,5-6,9H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKTVLAFAKBFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Cyclopropyl-thiazol-5-ylmethyl-amine serves as an essential building block in the synthesis of more complex molecules. It is utilized in the development of novel compounds with potential pharmacological activities. The compound's reactivity allows for various transformations, including oxidation, reduction, and substitution reactions.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Oxides |
| Reduction | LiAlH₄, NaBH₄ | Reduced amines |
| Substitution | Halogens, nucleophiles | Substituted derivatives |
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. Its thiazole component is known for inhibiting cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. Studies have shown that derivatives of this compound can significantly reduce tumor growth in murine models by inducing apoptosis through the inhibition of anti-apoptotic proteins like Mcl-1 .
Antimicrobial Activity
The thiazole moiety is also associated with antimicrobial properties. Compounds containing thiazole rings have demonstrated efficacy against various pathogens, suggesting that this compound may be useful in treating infectious diseases .
Case Studies and Research Findings
Several studies highlight the efficacy of this compound in various biological assays:
- In Vitro Studies : In vitro assays have shown that thiazole derivatives can significantly inhibit tumor growth without causing apparent side effects .
- Structure-Activity Relationship (SAR) : SAR analyses indicate that specific substitutions on the thiazole ring enhance cytotoxic activity against cancer cell lines. For example, adding electron-donating groups at certain positions has been shown to increase potency against various cancer types .
- Mechanistic Insights : Research has revealed that this compound interacts with ATP-binding sites in P-glycoprotein (P-gp), suggesting potential use in overcoming multidrug resistance in cancer therapy .
Mechanism of Action
The mechanism by which Cyclopropyl-thiazol-5-ylmethyl-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one
Structural Features :
- Core : Thiazol-4(5H)-one (thiazolone) ring.
- Substituents: Cyclopropylamino group at position 2, 4-methoxybenzylidene at position 4.
- Synthesis : One-pot reaction of 2-thioxothiazolidin-4-one, 4-methoxybenzaldehyde, and cyclopropylamine in dioxane (71% yield) .
- Purification : Recrystallization from glacial acetic acid.
Comparison :
Thiazol-5-ylmethyl Carbamates (Pharmacopeial Examples)
Structural Features :
- Core : Thiazole ring.
- Substituents: Complex carbamate groups at position 5 (e.g., ethoxycarbonylamino, hydroperoxypropan-2-yl).
- Examples: Compound l: Ethoxycarbonylamino and methylbutanamido groups. Compound m: Hydroperoxypropan-2-yl and ureido functionalities .
Comparison :
- The carbamate moiety introduces hydrolytic instability compared to the amine group in Cyclopropyl-thiazol-5-ylmethyl-amine, which may influence pharmacokinetics.
- Hydroperoxypropan-2-yl groups (as in compound m ) confer oxidative reactivity, useful in prodrug designs but requiring stabilization strategies .
3-Cyclopropyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine
Structural Features :
Comparison :
- The oxan-4-yl (tetrahydropyran) group enhances hydrophilicity, contrasting with the lipophilic cyclopropyl group in the target compound .
Key Research Findings and Implications
- Structural Flexibility : Thiadiazole analogs (e.g., 3-Cyclopropyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine) illustrate how heterocycle choice modulates electronic properties and solubility .
Biological Activity
Cyclopropyl-thiazol-5-ylmethyl-amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a thiazole ring at the 5-position, coupled with an amine functional group. The thiazole moiety is known for contributing to various biological activities, including antimicrobial and anticancer effects. The unique cyclopropyl structure may influence the compound's pharmacokinetic properties, potentially enhancing its efficacy and selectivity towards biological targets.
Biological Activities
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties often exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains. In vitro studies have shown that derivatives of thiazole can act as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression .
A study assessing the antimicrobial efficacy of related compounds revealed that they demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) of 752.1285 μM against Candida albicans, which was less effective than standard antibiotics like ciprofloxacin but showed a larger inhibition zone diameter, indicating potential for further development .
Anticancer Activity
The anticancer potential of this compound is primarily attributed to its ability to inhibit CDKs. These enzymes play a pivotal role in the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Research has indicated that thiazole derivatives can effectively modulate CDK activity, presenting opportunities for developing new cancer therapies .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological outcomes. The exact molecular pathways influenced by this compound are still under investigation but are crucial for understanding its therapeutic potential.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | MIC (µM) | Notes |
|---|---|---|---|
| Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine | Antimicrobial, anticancer | 752.1285 | Effective against Candida albicans |
| 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one | Antimicrobial | Varies | Exhibited differential antimicrobial properties |
| 2-Aminothiazoles | Antiprion activity | 5 | Demonstrated potential in prion disease models |
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of cyclopropyl derivatives against clinical strains isolated from patients with healthcare-associated infections. The results indicated promising antibacterial activity, particularly against multidrug-resistant strains .
- Cancer Cell Line Study : In vitro experiments on cancer cell lines demonstrated that thiazole-based compounds could induce apoptosis through CDK inhibition, leading to decreased tumor growth in animal models .
Chemical Reactions Analysis
Reaction Types and Mechanisms
-
Oxidation : Generates oxides via reagents like MnO₂ or H₂O₂. For example, oxidation of thiazol-5-ylethanol intermediates produces acetylated derivatives.
-
Reduction : Produces amine derivatives, though specific reagents (e.g., LiAlH₄) and conditions require optimization.
-
Substitution : The thiazole ring undergoes nucleophilic attack, facilitated by its electron-deficient sulfur atom.
-
Acetylation : Achieved via LDA-mediated alkylation with acetaldehyde, followed by oxidation .
| Reaction Type | Reagents | Products | Conditions |
|---|---|---|---|
| Oxidation | MnO₂/H₂O₂ | Thiazole oxides | Aqueous/THF |
| Acetylation | LDA, Acetaldehyde | Acetylated thiazole | −78°C, THF |
| Substitution | Aldehydes/Ketones | Thiazole derivatives | Microwave |
Catalytic Asymmetric Rearrangement
Cyclopropylcarbinyl cations generated from the compound undergo enantioselective ring-opening rearrangements. Noncovalent interactions (ionic, π-effects) between chiral catalysts and the cation dictate product stereochemistry. For example, SPINOL-derived catalysts achieve up to 92% enantiomeric excess (ee) .
| Catalyst | Yield (%) | ee (%) |
|---|---|---|
| C4e | 91 | 92 |
| C5 | 90 | 9 |
Bromination and Thiourea Condensation
-
Brominate 1-cyclopropylethanone to form 2-bromo-1-cyclopropylethanone.
-
React with 1-methylthiourea to yield 4-cyclopropyl-N-methylthiazol-2-amine .
One-Pot Multicomponent Reaction
Combine rhodanine, 4-methoxybenzaldehyde, and cyclopropylamine under microwave irradiation to form thiazolidin-4-one derivatives .
Preparation Methods
Preparation of 4-Cyclopropylthiazol-2-amine
- Starting Material: 1-cyclopropylethanone (compound 21).
- Bromination: Treatment of 1-cyclopropylethanone with brominating agents yields 2-bromo-1-cyclopropylethanone (compound 22).
- Cyclization: Reaction of compound 22 with 1-methylthiourea forms the thiazole ring, producing 4-cyclopropyl-N-methylthiazol-2-amine (compound 23).
- Protection: Di-tert-butyl dicarbonate is used to protect the amine functionality, facilitating subsequent reactions without interference.
Functionalization to Methylamine Derivative
The methylamine group is introduced or revealed through:
- LDA-Mediated Alkylation: Lithiation of compound 23 followed by alkylation with acetaldehyde introduces an acetyl group at the 5-position.
- Oxidation: The resulting thiazol-5-ylethanol intermediate is oxidized using manganese dioxide (MnO2) to afford the acetylated thiazole derivative (compound 24).
- This sequence effectively installs the methylamine-linked side chain on the cyclopropyl-thiazole core.
Alternative One-Pot Synthesis Approaches
An alternative synthetic approach involves multicomponent reactions (MCR) that combine thiazole precursors with cyclopropylamine in a one-pot process:
- Reagents: 2-thioxothiazolidin-4-one (rhodanine), an aromatic aldehyde (e.g., 4-methoxybenzaldehyde), and cyclopropylamine.
- Conditions: Reflux in dry dioxane for approximately 4 hours without the need for additional base catalysts, using a slight excess (10%) of cyclopropylamine to drive the reaction.
- Outcome: This method yields cyclopropyl-substituted thiazole derivatives with good efficiency (~71% yield), confirmed by comprehensive spectral analysis (NMR, LC-MS, IR, UV).
This one-pot MCR method simplifies synthesis by avoiding multiple purification steps and the use of toxic reagents like sodium cyanide.
Detailed Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | Bromination | Brominating agent on 1-cyclopropylethanone | 2-bromo-1-cyclopropylethanone (22) | High yield; key intermediate |
| 2 | Cyclization | 1-methylthiourea, di-tert-butyl dicarbonate | 4-cyclopropyl-N-methylthiazol-2-amine (23) | Protected amine formed |
| 3 | LDA-mediated alkylation | LDA, acetaldehyde | Thiazol-5-ylethanol intermediate | Controlled alkylation at 5-position |
| 4 | Oxidation | Manganese dioxide (MnO2) | Acetylated thiazole derivative (24) | Conversion to ketone functional group |
| 5 | One-pot MCR (alternative) | Rhodanine, aromatic aldehyde, cyclopropylamine | Cyclopropyl-substituted thiazole derivative | ~71% yield; avoids base catalysts and toxic reagents |
Research Findings and Analysis
- The LDA-mediated alkylation step is critical for selective functionalization at the 5-position of the thiazole ring, enabling the introduction of the methylamine-linked side chain.
- Protection of the amine with tert-butoxycarbonyl (Boc) groups prevents side reactions during multi-step synthesis.
- The one-pot MCR approach offers a streamlined alternative, reducing reaction time and purification complexity while maintaining good yields.
- Avoidance of toxic reagents such as sodium cyanide is emphasized in modern synthetic protocols for safety and environmental reasons.
- Spectroscopic and crystallographic analyses confirm the structures and purity of intermediates and final products, ensuring reproducibility and reliability of synthetic routes.
Q & A
Q. What are the optimal synthetic routes for cyclopropyl-thiazol-5-ylmethyl-amine, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclopropyl-containing precursors reacting with thiazole-forming reagents. For example, cyclopropanecarboxylic acid can react with thiosemicarbazide in the presence of POCl₃ under controlled heating (75°C for 45 minutes), followed by refluxing and crystallization from ethanol to yield the cyclopropyl-thiadiazole analog . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) improve reaction homogeneity.
- Catalysts : Acidic conditions (e.g., POCl₃) facilitate cyclization .
- Temperature control : Prevents decomposition of sensitive intermediates.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- ¹H NMR : The cyclopropyl group shows distinct proton signals as a multiplet (δ ~0.5–1.5 ppm). The thiazole ring protons resonate as singlets (δ ~7–8 ppm) .
- IR : Stretching vibrations for C-S (600–700 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm the thiazole and amine groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 141 for C₅H₇N₃S analogs) validate the molecular weight .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
